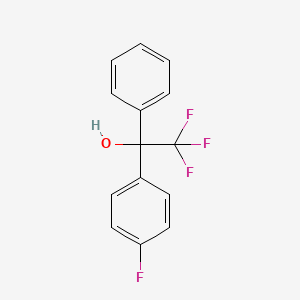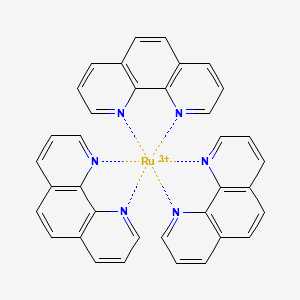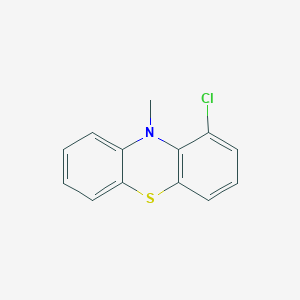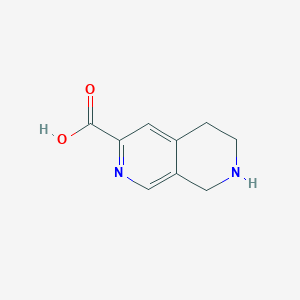
1-Phenyl-1-(4-fluorophenyl)-2,2,2-trifluoroethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trifluoro-1-(4-fluorophenyl)-1-phenylethanol is an organic compound characterized by the presence of trifluoromethyl and fluorophenyl groups attached to a phenylethanol backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoro-1-(4-fluorophenyl)-1-phenylethanol typically involves the reaction of 4-fluorobenzaldehyde with trifluoroacetophenone in the presence of a base, followed by reduction. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: The hydroxyl group in 2,2,2-trifluoro-1-(4-fluorophenyl)-1-phenylethanol can be oxidized to form the corresponding ketone.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products:
Oxidation: Formation of 2,2,2-trifluoro-1-(4-fluorophenyl)-1-phenylethanone.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学研究应用
2,2,2-Trifluoro-1-(4-fluorophenyl)-1-phenylethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and agrochemicals.
作用机制
The mechanism of action of 2,2,2-trifluoro-1-(4-fluorophenyl)-1-phenylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluorophenyl groups contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to various physiological effects.
相似化合物的比较
- 2,2,2-Trifluoro-1-phenylethanol
- 2,2,2-Trifluoro-1-(4-chlorophenyl)-1-phenylethanol
- 2,2,2-Trifluoro-1-(4-bromophenyl)-1-phenylethanol
Uniqueness: 2,2,2-Trifluoro-1-(4-fluorophenyl)-1-phenylethanol is unique due to the presence of both trifluoromethyl and fluorophenyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and potential biological activity compared to its analogs.
属性
分子式 |
C14H10F4O |
|---|---|
分子量 |
270.22 g/mol |
IUPAC 名称 |
2,2,2-trifluoro-1-(4-fluorophenyl)-1-phenylethanol |
InChI |
InChI=1S/C14H10F4O/c15-12-8-6-11(7-9-12)13(19,14(16,17)18)10-4-2-1-3-5-10/h1-9,19H |
InChI 键 |
MIFVHHLGCVVFLC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate](/img/structure/B15250296.png)











![Pyrazolo[1,5-a]pyrazine-3-carbonylchloride](/img/structure/B15250368.png)
